YO-01027

Description

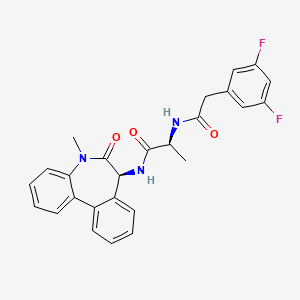

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHGISMANBKLQL-OWJWWREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040458 | |

| Record name | Dibenzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209984-56-5 | |

| Record name | Dibenzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 209984-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

YO-01027: A Technical Guide to a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a multi-subunit intramembrane protease.[1] It has demonstrated significant activity in preclinical research, particularly in the fields of oncology and neurodegenerative disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

γ-secretase is a critical enzyme involved in the cleavage of numerous type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[2][3] Its role in the production of amyloid-beta (Aβ) peptides has made it a primary target for Alzheimer's disease research, while its regulation of Notch signaling has significant implications for cancer biology.[4][5][6] Gamma secretase inhibitors (GSIs), like this compound, were initially developed for Alzheimer's therapy but have been repurposed as potential anticancer agents due to their ability to inhibit Notch receptor cleavage.[5][7] this compound has been instrumental as a research tool to probe the function of γ-secretase and to explore its therapeutic potential.

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the γ-secretase complex.[8] Specifically, it targets the N-terminal fragment of Presenilin 1 (PSEN1), which constitutes the catalytic subunit of the enzyme.[8][9] By binding to this component, this compound effectively blocks the proteolytic activity of the complex.

This inhibition prevents the cleavage of γ-secretase substrates. In the context of Notch signaling, this compound blocks the final proteolytic step that releases the Notch Intracellular Domain (NICD). The NICD is essential for downstream signal transduction that regulates cell proliferation, differentiation, and apoptosis.[10] Consequently, treatment with this compound leads to a dose-dependent decrease in NICD production.[8][9] Similarly, it inhibits the processing of the Amyloid Precursor Protein-like protein (APPL), resulting in the accumulation of APPL C-terminal fragments (CTFs).[8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line | IC50/EC50 | Reference |

| γ-secretase (Notch cleavage) | SupT1 | 2.92 ± 0.22 nM (IC50) | [9][11] |

| γ-secretase (APPL cleavage) | Cell-free assay | 2.64 ± 0.30 nM (IC50) | [9][11] |

| Dengue Virus (DENV) Replication | Huh7.5.1 | 20 nM (EC50) | [11][12] |

| B16 Cell Inhibition | B16 | 300 µM (IC50, 24h) | [11][12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage and Administration | Key Findings | Reference |

| C57BL/6 Mice | Intestinal Adenomas | 3, 10, and 30 μmol/kg; i.p.; q.d. for 5 days | Inhibited epithelial cell proliferation and induced goblet cell differentiation in a dose-dependent manner. | [13] |

| ApoE Knockout Mice | Angiotensin II-induced Abdominal Aortic Aneurysm | Not specified | Blocked activated Notch1 signaling. | [14] |

| Mice with Unilateral Ureteral Ligation | Renal Fibrosis | 250µ g/100g/day ; i.p. for 8 days | Ameliorated renal fibrosis and reduced collagen deposition. | [11] |

| CoreTg Mice | Liver Steatosis | 5µmol/kg/day; i.p. for 14 days | Ameliorated liver steatosis and reduced SREBP-1c expression. | [11][12] |

| MCF7 Tumor Xenograft Mice | Breast Cancer | 1 mg/mL; i.p. every 3 days | Significantly decreased tumor volume and increased latency. | [8] |

Experimental Protocols

Pharmacological Inhibition of γ-Secretase Activity in Cell Culture

This protocol describes the general procedure for assessing the inhibitory effect of this compound on Notch and APPL cleavage in cultured cells.

-

Cell Culture: Culture S2 cells expressing either Notch or APPL in the appropriate medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, perform serial dilutions to achieve final concentrations ranging from 0.1 nM to 250 nM.[8][15]

-

Treatment: Induce Notch or APPL expression in the S2 cells. Six hours prior to protein harvesting, add the desired concentrations of this compound to the cell medium.[8][15]

-

Protein Extraction: Lyse the cells in a buffer that also contains the corresponding concentration of this compound to maintain inhibition during the extraction process.[8][15]

-

Immunoblot Analysis: Perform immunoblotting to detect the levels of NICD and APPL CTF fragments. A progressive accumulation of APPL CTFs and a decrease in NICD production with increasing concentrations of this compound indicates effective inhibition.[8][9]

In Vivo Treatment for Intestinal Adenomas in Mice

This protocol outlines the in vivo administration of this compound to study its effects on intestinal adenomas in a mouse model.

-

Animal Model: Utilize C57BL/6 mice with intestinal adenomas.

-

Compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used should be appropriate for the compound's solubility and biocompatibility.

-

Dosing Regimen: Administer this compound daily for five consecutive days via intraperitoneal injection at doses of 3, 10, and 30 μmol/kg.[13] A control group should receive vehicle only.

-

Tissue Analysis: After the treatment period, sacrifice the mice and collect intestinal tissues.

-

Histological and Molecular Analysis: Perform histological analysis to assess changes in epithelial cell proliferation and goblet cell differentiation.[13] Further molecular analysis can be conducted to examine the expression of Notch signaling pathway components.

Visualizations

Signaling Pathway Diagrams

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. embopress.org [embopress.org]

- 11. 美国GlpBio - this compound (Dibenzazepine, DBZ) | γ-secretase inhibitor | Cas# 209984-56-5 [glpbio.cn]

- 12. glpbio.com [glpbio.com]

- 13. apexbt.com [apexbt.com]

- 14. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]

- 15. This compound | Gamma-secretase | TargetMol [targetmol.com]

An In-depth Technical Guide to the Mechanism of Action of YO-01027 in Notch Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule inhibitor of the γ-secretase enzyme complex.[1][2][3][4][5][6][7] Its mechanism of action is centered on the direct inhibition of γ-secretase-mediated intramembrane proteolysis, a critical step in the activation of the Notch signaling pathway. By preventing the cleavage of the Notch receptor, this compound effectively blocks the release of the Notch Intracellular Domain (NICD), its translocation to the nucleus, and the subsequent activation of downstream target genes. This inhibitory action has shown significant anti-tumor effects, particularly in malignancies driven by aberrant Notch signaling, such as T-cell Acute Lymphoblastic Leukemia (T-ALL).[8] This document provides a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to this compound.

Core Mechanism of Action: Inhibition of γ-Secretase

The canonical Notch signaling pathway is a highly conserved system crucial for cell-fate decisions. Its activation requires a series of proteolytic cleavages of the Notch receptor.[9][10]

-

S1 Cleavage: In the Golgi apparatus, the full-length Notch receptor is cleaved by a furin-like convertase into a heterodimeric receptor, which then travels to the cell surface.[10]

-

S2 Cleavage: Upon binding of a ligand (e.g., Delta-like or Jagged) from a neighboring cell, the receptor undergoes a conformational change, exposing it to a second cleavage by ADAM10/17 metalloproteases.[9][10] This releases the Notch extracellular domain.

-

S3 Cleavage: The remaining membrane-tethered portion is a substrate for the γ-secretase complex, an aspartyl protease.[6] γ-secretase performs an intramembrane cleavage (S3 cleavage) that liberates the Notch Intracellular Domain (NICD).

-

Signal Transduction: The released NICD translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins to activate the expression of target genes (e.g., HES-1, c-Myc).

This compound acts as a dipeptidic inhibitor that directly targets the γ-secretase complex.[3] Specifically, it interacts with the N-terminal fragment of Presenilin 1 (PSEN1), the catalytic subunit of the complex.[1][4] This inhibition prevents the S3 cleavage, leading to an accumulation of Notch transmembrane fragments and a dose-dependent decrease in NICD production.[1][3][4] The blockade of NICD formation is the primary mechanism by which this compound abrogates Notch signaling.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC₅₀).

| Parameter | Substrate | IC₅₀ Value | Assay Type | Reference(s) |

| Inhibition | Notch Cleavage | 2.92 ± 0.22 nM | Cell-based | [2],[5] |

| Inhibition | Notch Cleavage | 1.7 - 2.9 nM | Not Specified | [7] |

| Inhibition | APPL Cleavage | 2.64 ± 0.30 nM | Cell-based | [2],[5] |

| Inhibition | APPL Proteolysis | 2.6 nM | Cell-free | [3] |

| APPL: Amyloid Precursor Protein-like. Like Notch, APPL is a known substrate of γ-secretase. |

In vivo studies using xenograft models of human T-ALL have demonstrated the anti-tumor efficacy of this compound.

| Model | Cell Line | Dose (mg/kg/day) | Administration | Outcome | Reference |

| Mouse Xenograft | HPB-ALL, TALL-1 | 0.1, 1 | Daily | Significant reduction in tumor volume | [8] |

| Mouse Xenograft | ALL-SIL | 1, 10 | Daily | Significant reduction in tumor volume | [8] |

| Mouse Xenograft | DND-41 | 1 | Daily | Significant reduction in tumor volume | [8] |

Key Experimental Protocols

The characterization of this compound relies on a series of standard and specialized molecular and cellular biology techniques.

In Vitro Inhibition of Notch Cleavage (Western Blot)

This protocol is designed to visualize the direct effect of this compound on the production of cleaved Notch1 (NICD).

-

Cell Culture: Human T-ALL cell lines (e.g., HPB-ALL, TALL-1, DND-41) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Treatment: Cells are seeded and treated with either vehicle control (e.g., DMSO) or this compound at a specified concentration (e.g., 100 nM) for a duration of 48 hours.[8]

-

Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The corresponding concentration of this compound is often included in the lysis buffer to maintain inhibition.[3][4]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for the cleaved form of Notch1 (e.g., anti-cleaved Notch1, Val1744). A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading.[8]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. A decrease in the band corresponding to NICD in this compound-treated samples indicates successful inhibition.

Cell Proliferation Assay

This assay quantifies the effect of Notch inhibition on the growth and viability of cancer cell lines.

-

Cell Seeding: T-ALL cells are seeded in multi-well plates (e.g., 96-well) at a defined density.

-

Treatment: Cells are treated with vehicle control or this compound (e.g., 100 nM).

-

Incubation: The plates are incubated for an extended period, typically 7 days, to observe effects on proliferation.[8]

-

Viability Measurement: The number of viable cells is determined using a colorimetric or fluorometric assay such as MTS, MTT, or by using a reagent like CellTiter-Glo®.

-

Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells.[8]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated subcutaneously with a suspension of human T-ALL cells (e.g., 5 x 10⁶ cells).[8]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 12-13 mm in diameter).[8]

-

Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) or treatment groups. This compound is administered daily via a suitable route (e.g., oral gavage, intraperitoneal injection) at varying doses (e.g., 0.1, 1, 10 mg/kg).[8]

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = length × width² / 2). Animal weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunoblotting for NICD or TUNEL staining for apoptosis.[8]

Conclusion

This compound (DBZ) is a highly potent and specific inhibitor of γ-secretase, acting directly on the Presenilin catalytic subunit. Its mechanism of action—the blockade of Notch receptor cleavage and subsequent inhibition of NICD-mediated transcription—is well-characterized. This mechanism has been validated through in vitro assays demonstrating reduced NICD levels and decreased cell proliferation, as well as in vivo studies showing significant anti-tumor activity in Notch-dependent cancer models.[3][8] The robust dataset and clear mechanism make this compound an invaluable tool for researchers studying Notch signaling and a promising candidate for further drug development in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 美国GlpBio - this compound (Dibenzazepine, DBZ) | γ-secretase inhibitor | Cas# 209984-56-5 [glpbio.cn]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DBZ | γ-Secretase | Tocris Bioscience [tocris.com]

- 8. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

Dibenzazepine (DBZ) as a Research Chemical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzazepine (DBZ), also known as YO-01027, is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease and various cancers. By targeting the γ-secretase complex, DBZ effectively modulates the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of DBZ, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo research settings. The information presented herein is intended to support researchers in utilizing DBZ as a tool to investigate γ-secretase and Notch signaling in various physiological and pathological contexts.

Introduction

Dibenzazepine (DBZ) has emerged as a valuable research chemical for elucidating the roles of γ-secretase and the Notch signaling pathway. The dibenzazepine core structure is found in a variety of biologically active compounds.[1][2] In the context of this guide, DBZ specifically refers to the γ-secretase inhibitor designated this compound. This compound has demonstrated high potency in inhibiting the cleavage of amyloid precursor protein (APP) and the Notch receptor.[3][4] Its ability to modulate these pathways makes it a crucial tool for studies in neurobiology, oncology, and developmental biology.

Mechanism of Action

DBZ exerts its biological effects through the potent and specific inhibition of γ-secretase, a multi-subunit protease complex.[5] The catalytic subunit of this complex is presenilin. γ-secretase is responsible for the final proteolytic cleavage of several type I transmembrane proteins, including APP and the Notch receptors.[5]

In the context of Alzheimer's disease research, the cleavage of APP by β-secretase and subsequently γ-secretase leads to the production of amyloid-beta (Aβ) peptides, which are the primary components of amyloid plaques.[6] DBZ inhibits this final cleavage step, thereby reducing the generation of Aβ peptides.

In the Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD).[7] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes such as Hes and Hey.[7] By blocking γ-secretase, DBZ prevents the release of NICD, thereby downregulating Notch signaling.[8]

Signaling Pathway Diagram

Caption: Inhibition of the Notch signaling pathway by Dibenzazepine (DBZ).

Quantitative Data

The inhibitory potency of DBZ against γ-secretase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) | Reference |

| Notch Cleavage | 2.92 ± 0.22 | [3] |

| APPL Cleavage | 2.64 ± 0.30 | [3] |

Experimental Protocols

Synthesis of Dibenzazepine (this compound)

A detailed, publicly available, step-by-step synthesis protocol for the specific compound this compound is not readily found in the searched literature. Commercial vendors are the primary source for this research chemical.[9]

In Vitro γ-Secretase Activity Assay (Fluorometric)

This protocol describes a general method for measuring γ-secretase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells or tissue of interest

-

Ice-cold 1X Cell Extraction Buffer

-

2X Reaction Buffer

-

γ-secretase fluorogenic substrate (e.g., a peptide sequence flanked by a fluorophore like EDANS and a quencher like DABCYL)

-

DBZ (or other inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescent microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation at 250 x g for 10 minutes.

-

Resuspend the cell pellet in ice-cold 1X Cell Extraction Buffer (e.g., 1 mL per 25-50 x 10^6 cells).

-

For adherent cells, wash with PBS, then add 1X Cell Extraction Buffer directly to the plate and scrape the cells.

-

For tissue, homogenize in ice-cold 1X Cell Extraction Buffer to a final protein concentration of approximately 0.5-2.0 mg/mL.

-

Incubate the lysate on ice for 10-30 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet insoluble material.[6]

-

Collect the supernatant containing the cell lysate. Determine the protein concentration using a compatible protein assay (e.g., BCA).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 25-200 µg of total protein) to each well.[6]

-

Add the desired concentration of DBZ or vehicle (DMSO) to the wells.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

-

Enzymatic Reaction:

-

Warm the γ-secretase fluorogenic substrate to room temperature.

-

Add 5 µL of the substrate to each well to initiate the reaction.

-

Cover the plate and incubate in the dark at 37°C for 1-2 hours.

-

-

Data Acquisition:

-

Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 335-355/495-510 nm for EDANS/DABCYL).[6]

-

Include negative controls (no cell lysate, no substrate) to determine background fluorescence.

-

Workflow for γ-Secretase Activity Assay

Caption: General workflow for a fluorometric γ-secretase activity assay.

Western Blot for Notch Intracellular Domain (NICD) Detection

This protocol provides a general procedure for detecting the levels of NICD in cell lysates following treatment with DBZ.

Materials:

-

Cells treated with DBZ or vehicle

-

Ice-cold PBS

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NICD (e.g., anti-Notch1 (NICD))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with the desired concentrations of DBZ for the appropriate time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice. Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

Add an equal volume of 2x Laemmli sample buffer to 20-40 µg of protein and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody against NICD (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[7][10]

-

Wash the membrane three times for 5-10 minutes each with TBST.[10]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

-

Wash the membrane three times for 5-10 minutes each with TBST.[10]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system (e.g., CCD camera or X-ray film). The expected size for NICD is approximately 110-120 kDa.[11]

-

Workflow for NICD Western Blot

Caption: Step-by-step workflow for Western blot analysis of NICD.

In Vivo Administration of DBZ in Mice

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of DBZ to mice.

Materials:

-

DBZ (this compound)

-

Vehicle solution (e.g., 0.5% (w/v) hydroxypropylmethyl cellulose, 0.1% (v/v) Tween-80 in ddH₂O; or DMSO)

-

Sterile syringes and needles

-

Mice

Procedure:

-

Preparation of DBZ Solution:

-

Prepare the vehicle solution.

-

Dissolve DBZ in the vehicle to the desired concentration. Gentle warming or sonication may be required to aid dissolution, especially for stock solutions in DMSO.[12]

-

Ensure the final solution is sterile, for example, by filtration.

-

-

Dosing and Administration:

-

The dosage of DBZ can vary depending on the experimental model. Reported dosages range from 1 mg/kg/day to 30 µmol/kg/day.[12][13]

-

Administer the DBZ solution to the mice via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

-

The frequency of administration will depend on the experimental design (e.g., once daily).[13]

-

-

Monitoring:

-

Monitor the mice for any adverse effects following administration.

-

At the end of the experiment, tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).

-

Conclusion

Dibenzazepine (DBZ) is a powerful and specific research tool for investigating the multifaceted roles of γ-secretase and the Notch signaling pathway. Its utility spans a wide range of disciplines, from neurodegenerative disease research to cancer biology. This technical guide provides essential information and standardized protocols to facilitate the effective use of DBZ in the laboratory. By understanding its mechanism of action and employing robust experimental designs, researchers can continue to unravel the complex biological processes regulated by these critical cellular pathways.

References

- 1. Notch1 (C37C7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. The intracellular domains of Notch1 and Notch2 are functionally equivalent during development and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Gamma-secretase | TargetMol [targetmol.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. rndsystems.com [rndsystems.com]

- 12. apexbt.com [apexbt.com]

- 13. glpbio.com [glpbio.com]

The Biological Activity of γ-Secretase Inhibitor YO-01027: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable inhibitor of γ-secretase, a multi-subunit protease complex with critical roles in both developmental signaling and the pathogenesis of diseases such as Alzheimer's and cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular pathways and workflows.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay/System | Reference |

| IC50 (Notch Cleavage) | 2.92 nM | Cellular Assay | [1][2] |

| IC50 (APPL Cleavage) | 2.64 nM | Cellular Assay | [1][2] |

Table 1: In Vitro Potency of this compound

| Cell Line | Treatment | Effect | Reference |

| HPB-ALL, TALL-1, DND-41, ALL-SIL (T-ALL cell lines) | 100 nM this compound for 7 days | Inhibition of proliferation | [3] |

| Human T-ALL cell lines | 100 nM this compound for 48 hours | Inhibition of cleaved Notch1 | [3] |

Table 2: In Vitro Cellular Effects of this compound

| Xenograft Model | Treatment Regimen | Effect on Tumor Volume | Reference |

| Human T-ALL cell lines (HPB-ALL, TALL-1, DND-41, ALL-SIL) | 0.1, 1, or 10 mg/kg daily | Significant reduction in tumor volume | [3] |

Table 3: In Vivo Efficacy of this compound in T-ALL Xenograft Models

Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling

Gamma-secretase is an intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1][4] The complex consists of four core components: presenilin (the catalytic subunit), nicastrin, APH-1, and PEN-2.[1]

This compound exerts its biological effects by directly inhibiting the catalytic activity of γ-secretase. This inhibition prevents the proteolytic processing of its substrates. A primary and well-studied consequence of this compound activity is the blockade of the Notch signaling pathway.

The Notch Signaling Pathway and its Inhibition by this compound

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis.[5][6] Dysregulation of this pathway is implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[3][7]

The canonical Notch signaling cascade is initiated by the binding of a Notch ligand to the Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by γ-secretase. This second cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of Notch target genes, such as those in the HES and HEY families.[6][8]

This compound, by inhibiting γ-secretase, prevents the release of NICD, thereby blocking the downstream signaling cascade.[3][5] This leads to the suppression of Notch target gene expression and can induce cell cycle arrest and apoptosis in cancer cells that are dependent on Notch signaling for their survival and proliferation.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Cleaved Notch1

Objective: To qualitatively or quantitatively assess the inhibition of Notch1 cleavage by this compound.

Protocol:

-

Cell Culture and Treatment: Plate T-ALL cell lines (e.g., HPB-ALL, TALL-1) at an appropriate density. Treat cells with this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved Notch1 (Val1744). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the same membrane for a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed T-ALL cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 7 days).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the percentage of viable cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously inoculate immunodeficient mice with a suspension of human T-ALL cells.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 12-13 mm in diameter), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 0.1, 1, or 10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Data Analysis: Plot the mean tumor volume ± SD for each group over time to assess the treatment effect. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Conclusion

This compound is a potent inhibitor of γ-secretase with significant preclinical activity in models of T-cell acute lymphoblastic leukemia. Its mechanism of action is well-defined, primarily through the inhibition of the Notch signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other γ-secretase inhibitors as potential therapeutic agents. Further investigation is warranted to explore its efficacy in other cancer types and its potential for combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of YO-01027 in cell fate determination

An In-depth Technical Guide to YO-01027 (Dibenzazepine) in Cell Fate Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable dipeptidic inhibitor of γ-secretase.[1][2][3][4][5][6] This enzyme plays a critical role in the intramembrane cleavage of several type I transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[1][4] The inhibition of γ-secretase by this compound directly blocks the processing of these proteins, thereby modulating their downstream signaling pathways. Given the central role of Notch signaling in directing cell fate decisions during development and in adult tissues, this compound has emerged as a valuable chemical tool for studying and manipulating these processes. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its applications in cell fate determination research.

Mechanism of Action: Inhibition of Notch Signaling

The primary mechanism by which this compound influences cell fate is through the potent inhibition of the Notch signaling pathway.[1][5] Notch signaling is an evolutionarily conserved pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway is initiated by the binding of a ligand to the Notch receptor, which triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[5][7] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, turning on the expression of target genes that execute the specific cellular response.

This compound directly targets and inhibits the catalytic activity of the γ-secretase complex.[5] This inhibition prevents the cleavage of the Notch receptor and the subsequent release of NICD.[5][7] As a result, the downstream transcriptional program is silenced, leading to a change in the cell's fate. For instance, studies have shown that the inhibition of Notch signaling by this compound can induce the differentiation of proliferative intestinal crypt cells into post-mitotic goblet cells, a clear example of altering cell fate.[1]

Quantitative Data

The potency of this compound as a γ-secretase inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values for the cleavage of two major γ-secretase substrates, Notch and APPL (Amyloid Precursor Protein-Like), are summarized in the table below.

| Target Substrate | IC50 (nM) |

| Notch | 2.92 ± 0.22 nM[2][3] |

| APPL | 2.64 ± 0.30 nM[2][3] |

Experimental Protocols

Preparation of this compound Stock Solutions

Due to its low solubility in aqueous media, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

-

Recommended Stock Concentration: 10 mM

-

Procedure: To prepare a 10 mM stock solution, dissolve 10 mg of this compound (Molecular Weight: 463.48 g/mol ) in 2.1576 mL of DMSO.[4]

-

Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

In Vitro Inhibition of Notch Signaling

This protocol describes the general steps for treating cultured cells with this compound to inhibit Notch signaling.

-

Cell Culture: Plate cells at the desired density and culture under standard conditions until they are ready for treatment.

-

Preparation of Working Solution: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. A typical effective concentration range for in vitro experiments is 0.1 nM to 250 nM.[5][8]

-

Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell type and the specific downstream effects being investigated.

-

Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to detect changes in NICD levels, or functional assays to assess changes in cell fate.

Visualizations

Caption: The Notch signaling pathway and the inhibitory action of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Dibenzazepine, DBZ) | CAS:209984-56-5 | γ-secretase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Selleck Chemical LLC Dibenzazepine (this compound) 5mg 209984-56-5, Quantity: | Fisher Scientific [fishersci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Gamma-secretase | TargetMol [targetmol.com]

The γ-Secretase Inhibitor YO-01027: A Technical Guide for Developmental Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule inhibitor of γ-secretase, a key intramembrane protease complex. By targeting the presenilin subunit of γ-secretase, this compound effectively blocks the proteolytic cleavage of several transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP). This inhibitory action on the Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication, makes this compound an invaluable tool in developmental biology research. This guide provides an in-depth overview of the applications of this compound in studying fundamental developmental processes, including cell fate determination, differentiation, and morphogenesis. It includes a summary of quantitative data, detailed experimental protocols for key model systems, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a dipeptidic γ-secretase inhibitor that has demonstrated high potency in blocking the cleavage of Notch and APP. The inhibition of Notch signaling is of particular interest to developmental biologists as this pathway governs a vast array of cellular decisions during embryogenesis and tissue homeostasis.

The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), to activate the transcription of target genes, such as those in the Hes and Hey families. These target genes are often transcriptional repressors that regulate the expression of genes involved in cell differentiation and proliferation.

This compound directly targets the N-terminal fragment of presenilin 1 within the γ-secretase complex, thereby preventing the release of NICD.[1] This leads to a dose-dependent reduction in Notch signaling activity. The consequences of this inhibition are highly context-dependent, influencing processes such as the maintenance of stem cell pluripotency, the balance between proliferation and differentiation, and the patterning of tissues and organs.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 (Notch Cleavage) | 2.92 nM | Cell-free assay | [1] |

| IC50 (APPL Cleavage) | 2.64 nM | Cell-free assay | [1] |

| Effective Concentration (in vivo, mice) | 1 mg/kg/day (i.p.) | Apolipoprotein E knockout mice | |

| Effective Concentration (in vitro, organoids) | 10 µM | Taste bud organoids |

Applications of this compound in Developmental Biology Research

The ability of this compound to potently and specifically inhibit Notch signaling has led to its use in a variety of developmental biology model systems to elucidate the role of this pathway in different processes.

Maintenance of Pluripotency in Human Stem Cells

In the field of regenerative medicine and early development research, maintaining human pluripotent stem cells (hPSCs) in a naïve state, which resembles the pre-implantation epiblast, is of significant interest. Studies have shown that the combination of this compound (DBZ) and a DOT1L inhibitor can stably maintain human naïve-state pluripotency in non-hypoxic conditions. This suggests a role for Notch signaling in the exit from the naïve state.

Regulation of Cell Fate in the Intestine

The intestinal epithelium undergoes constant renewal, a process tightly regulated by a balance between stem cell proliferation and differentiation into various cell lineages. Research in mouse models has demonstrated that inhibition of Notch signaling with this compound leads to a dramatic increase in the number of goblet cells, a secretory cell type in the intestine. This occurs at the expense of the absorptive enterocyte lineage, highlighting the critical role of Notch in dictating cell fate choices within the intestinal crypts.

Somitogenesis in Zebrafish

Somitogenesis, the process of forming segmented blocks of mesoderm that give rise to the vertebrae, ribs, and skeletal muscles, is a classic model for studying patterning in developmental biology. The "clock and wavefront" model, which governs the rhythmic and sequential formation of somites, is known to involve oscillating gene expression, including components of the Notch signaling pathway. The use of γ-secretase inhibitors like this compound in zebrafish embryos has been shown to disrupt somitogenesis, leading to fused or irregularly shaped somites. This demonstrates the crucial role of Notch signaling in the proper segmentation of the embryonic axis.

Experimental Protocols

The following are generalized protocols for the use of this compound in common developmental biology experiments. Researchers should optimize these protocols for their specific experimental conditions and model systems.

Inhibition of Notch Signaling in Zebrafish Embryos

Objective: To study the effects of Notch inhibition on early zebrafish development (e.g., somitogenesis, neurogenesis).

Materials:

-

Fertilized zebrafish embryos

-

Embryo medium (E3)

-

This compound (DBZ) stock solution (e.g., 10 mM in DMSO)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

Prepare working solutions of this compound in E3 medium from the stock solution. A typical concentration range to test is 1-50 µM. Include a DMSO vehicle control.

-

At the desired developmental stage (e.g., 4-cell stage for early effects, or later for stage-specific inhibition), transfer embryos to Petri dishes containing the this compound working solutions or the vehicle control.

-

Incubate the embryos at 28.5°C for the desired duration. The treatment period will depend on the process being studied. For somitogenesis, treatment can be initiated before the onset of segmentation and continued through the segmentation period.

-

At various time points, observe the embryos under a stereomicroscope and document any morphological changes, such as defects in somite formation, body axis elongation, or brain development.

-

For molecular analysis, embryos can be fixed at specific stages for in situ hybridization to examine the expression of key developmental genes (e.g., deltaC, her1, neurog1) or processed for qPCR or western blotting to quantify changes in gene and protein expression.

Induction of Goblet Cell Differentiation in Intestinal Organoids

Objective: To investigate the role of Notch signaling in intestinal cell fate determination.

Materials:

-

Established intestinal organoid culture

-

Basal culture medium (e.g., Advanced DMEM/F12) with necessary supplements (e.g., B27, N2, EGF, Noggin, R-spondin)

-

This compound (DBZ) stock solution (10 mM in DMSO)

-

Matrigel

-

Multi-well culture plates

Procedure:

-

Culture intestinal organoids according to standard protocols.

-

Prepare differentiation medium by adding this compound to the basal culture medium to a final concentration of 10 µM. Include a DMSO vehicle control.

-

Passage the organoids and embed them in Matrigel in a multi-well plate.

-

After the Matrigel has solidified, add the differentiation medium containing this compound or the vehicle control to the wells.

-

Culture the organoids for 3-5 days, replacing the medium every 2 days.

-

After the treatment period, the organoids can be harvested for analysis.

-

For histological analysis, fix the organoids, embed them in paraffin, and perform sections. Stain with Alcian blue or Periodic acid-Schiff (PAS) to identify goblet cells.

-

For gene expression analysis, extract RNA from the organoids and perform qPCR for markers of different intestinal cell types (e.g., Muc2 for goblet cells, Alpi for enterocytes).

Visualizations

The Canonical Notch Signaling Pathway and the Action of this compound

Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying the Effect of this compound on Zebrafish Somitogenesis

Caption: A typical experimental workflow for investigating the effects of this compound on zebrafish somitogenesis.

Conclusion

This compound (DBZ) is a powerful pharmacological tool for the study of developmental processes regulated by Notch signaling. Its high potency and specificity allow for the targeted disruption of this pathway, enabling researchers to dissect its role in cell fate decisions, tissue patterning, and morphogenesis in a wide range of model organisms. The data and protocols presented in this guide provide a foundation for the effective use of this compound in advancing our understanding of developmental biology. As with any pharmacological inhibitor, careful consideration of potential off-target effects and the use of appropriate controls are essential for robust and reproducible results.

References

Investigating the Effect of YO-01027 on Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound YO-01027, also known as Dibenzazepine (DBZ), and its targeted effects on cancer stem cells (CSCs). This compound is a potent, dipeptidic γ-secretase inhibitor that has demonstrated significant activity in modulating CSC populations by targeting the Notch signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound functions as a potent inhibitor of γ-secretase, a multi-protein complex essential for the cleavage of several transmembrane proteins, including the Notch receptor.[1][2][3][4] By inhibiting γ-secretase, this compound prevents the proteolytic cleavage of Notch, which is required to release the Notch Intracellular Domain (NICD).[2][4][5] The translocation of NICD to the nucleus is a critical step for activating the transcription of downstream target genes that regulate CSC self-renewal and proliferation.[6][7][8] The molecular target of this compound is the N-terminal fragment of presenilin 1 within the γ-secretase complex.[1][2][4] This inhibition leads to a dose-dependent decrease in NICD production, thereby disrupting the entire Notch signaling cascade and mitigating its oncogenic effects.[1][2][4]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| γ-secretase (Notch cleavage) | Cell-free | 2.92 nM | [1][2][9] |

| γ-secretase (APPL cleavage) | Cell-free | 2.64 nM | [1][2][9] |

| γ-secretase (Notch signaling) | Cell-based (SupT1) | 2.9 nM | [2] |

| γ-secretase (Aβ40 reduction) | Cell-based (SupT1) | 2.6 nM |[2] |

Table 2: Cellular Effects on Cancer Stem Cells

| Cell Type | Effect | Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| Breast Cancer Stem Cells (BCSCs) | Reduction in cell number and activity | 10 µM | Not Specified | [2][4] |

| Human T-ALL Cells (Oncogenic NOTCH1) | Sensitization to γ-secretase inhibition | 0.2 µM | 7 days | [9] |

| B16 Melanoma Cells | Inhibition of cell viability | 300 µM | 24 hours |[9] |

Table 3: In Vivo Efficacy of this compound

| Mouse Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |

|---|---|---|---|---|---|

| Xenograft | MCF7 Breast Cancer | 1 mg/mL | Intraperitoneal (i.p.) | Significantly decreased tumor volume and increased latency. | [2][4] |

| Xenograft | MDA-MB-231 Breast Cancer | 1 mg/mL | Intraperitoneal (i.p.) | No significant effect on tumor volume. | [2][4] |

| Apc(Min) Transgenic | Intestinal Adenomas | Not Specified | Not Specified | Induced differentiation of adenomas. |[5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathway targeted by this compound and a typical experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]

- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Cancer stem cell - Wikipedia [en.wikipedia.org]

- 7. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. glpbio.com [glpbio.com]

YO-01027: A Potent γ-Secretase Inhibitor for Investigating Alzheimer's Disease Pathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the aberrant production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a central initiating event in AD pathogenesis. A key enzyme in the production of Aβ is γ-secretase, a multi-protein complex that cleaves the amyloid precursor protein (APP). Inhibition of γ-secretase is therefore a primary therapeutic strategy for reducing Aβ levels.

YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable dipeptidic inhibitor of γ-secretase.[1][2] It has been utilized as a tool compound in various biological contexts to probe the function of γ-secretase and the consequences of its inhibition. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a tool for studying the pathology of Alzheimer's disease, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the γ-secretase complex.[3] Specifically, it interacts with the N-terminal fragment of presenilin 1, the catalytic subunit of the complex.[3] This interaction blocks the proteolytic cleavage of type I transmembrane proteins, including APP and Notch.[2][4] By inhibiting the processing of APP, this compound effectively reduces the generation of Aβ peptides.[5] Concurrently, its inhibition of Notch signaling can lead to cellular differentiation effects, a factor that requires careful consideration in experimental design.[5]

dot

Mechanism of action of this compound.

Data Presentation

In Vitro Efficacy

The potency of this compound has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its strong activity against γ-secretase substrates.

| Target | Assay System | IC50 (nM) | Reference |

| APPL Cleavage | Cell-free assay | 2.64 | [4] |

| Notch Cleavage | Cell-free assay | 2.92 | [4] |

| Notch Cleavage | SupT1 cells | 1.7 | [1] |

In Vivo Efficacy in an Alzheimer's Disease Model

A key study demonstrated the potential of this compound to modulate Aβ pathology in a relevant animal model of Alzheimer's disease.

| Animal Model | Treatment | Duration | Effect on Brain Aβ40 | Reference |

| APP Transgenic Mouse | Single dose of 100 µmol/kg | 4 hours | 71% reduction | [1] |

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on γ-secretase cleavage of an APP-derived substrate in a cellular context.

1. Cell Culture and Treatment:

- Culture human embryonic kidney (HEK293) cells stably overexpressing human APP with the Swedish mutation (APPswe).

- Plate cells in 6-well plates and allow them to reach 70-80% confluency.

- Prepare stock solutions of this compound in DMSO.

- Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 24 hours.

2. Sample Collection and Preparation:

- Collect the conditioned media for Aβ analysis.

- Lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

3. Aβ Quantification:

- Measure the levels of Aβ40 and Aβ42 in the conditioned media using a specific enzyme-linked immunosorbent assay (ELISA) kit.

- Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

4. Data Analysis:

- Calculate the percentage of Aβ inhibition for each concentration of this compound relative to the vehicle control.

- Determine the IC50 value by fitting the dose-response curve using non-linear regression.

dot

Workflow for in vitro γ-secretase inhibition assay.

In Vivo Aβ Reduction in an APP Transgenic Mouse Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.

1. Animal Model and Treatment:

- Use Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques.

- Administer a single dose of this compound (100 µmol/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

2. Tissue Collection:

- At 4 hours post-injection, euthanize the mice and harvest the brains.

- Dissect the brain tissue and immediately freeze it for subsequent analysis.

3. Brain Homogenate Preparation:

- Homogenize the brain tissue in a suitable extraction buffer (e.g., containing guanidine hydrochloride for extraction of aggregated Aβ).

- Centrifuge the homogenates to pellet insoluble material and collect the supernatant.

4. Aβ Quantification:

- Measure the levels of Aβ40 in the brain homogenates using a specific ELISA kit.

- Normalize the Aβ levels to the total protein concentration of the homogenate.

5. Data Analysis:

- Compare the mean Aβ40 levels between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).

dot

Workflow for in vivo Aβ reduction study.

Conclusion

This compound (DBZ) is a valuable research tool for the study of Alzheimer's disease pathology. Its potent and direct inhibition of γ-secretase allows for the investigation of the downstream consequences of reduced Aβ production in both in vitro and in vivo models. The provided data and protocols serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of Alzheimer's disease and to evaluate novel therapeutic strategies targeting the amyloid pathway. As with any γ-secretase inhibitor, careful consideration of its effects on Notch signaling is essential for the interpretation of experimental results.

References

Methodological & Application

YO-01027 experimental protocol for cell culture

Application Notes and Protocols for YO-01027

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental compound this compound, including its mechanism of action, protocols for its use in cell culture, and relevant data.

Introduction

This compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule inhibitor of γ-secretase, a key enzyme involved in the cleavage of transmembrane proteins.[1][2][3] Its primary targets are the Notch signaling pathway and the processing of Amyloid Precursor Protein (APP).[1][2][3] By inhibiting γ-secretase, this compound effectively blocks the cleavage of Notch and APP, leading to a downstream modulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][4][5]

Mechanism of Action

This compound exerts its inhibitory effects by directly interacting with the N-terminal fragment of Presenilin 1, a catalytic subunit of the γ-secretase complex.[2] This interaction blocks the proteolytic activity of the complex, leading to the accumulation of the uncleaved substrates, such as the Notch receptor and APP C-terminal fragments (CTFs).[2][6] The inhibition of Notch signaling, in particular, has been shown to induce cell cycle arrest and promote differentiation in various cancer cell lines.[1][5]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against its primary targets.

| Target | IC₅₀ Value | Cell Line/System | Reference |

| Notch Cleavage | 2.92 ± 0.22 nM | - | [1][2][3] |

| APPL Cleavage | 2.64 ± 0.30 nM | - | [1][2][3] |

| B16 Cells | 300 µM | B16 | [3] |

| Dengue Virus Replication | 20 nM (EC₅₀) | Huh7.5.1 | [3] |

| SupT1 cells (amyloid beta 40 reduction) | 0.0026 µM | SupT1 | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.63 mg of this compound (M.Wt: 463.48 g/mol ) in 1 mL of DMSO.[5]

-

If necessary, gently warm the tube at 37°C for 10 minutes and/or sonicate to ensure complete dissolution.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Culture Treatment with this compound

Materials:

-

Cultured cells of interest (e.g., ALL-SIL, PC9GR, CHO)[3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2mM GlutaMAX, and penicillin/streptomycin)[3]

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

-

On the day of treatment, prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A typical final concentration range for initial experiments is 0.1 nM to 250 nM.[6][7] For specific cell lines like ALL-SIL, a concentration of 0.2 µM has been used.[3]

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

For the vehicle control, add a medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays. For ALL-SIL cells, a 7-day treatment has been reported.[3]

Cell Viability and Proliferation Assays

Materials:

-

Cells treated with this compound

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Protocol (Example using MTT):

-

Following treatment with this compound, add MTT reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Notch signaling pathway and the inhibitory effect of this compound.

Caption: Inhibition of the Notch signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the effects of this compound in cell culture.

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for YO-01027 Dissolution in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and application of YO-01027 (also known as Dibenzazepine or DBZ), a potent γ-secretase inhibitor, for in vitro experimental use. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and efficacy in cell-based assays.

Compound Information and Solubility

This compound is a potent inhibitor of γ-secretase, a key enzyme involved in the cleavage of Notch and Amyloid Precursor Protein (APP).[1][2] It demonstrates IC50 values of 2.92 nM and 2.64 nM for Notch and APPL cleavage, respectively.[1][2] Proper dissolution is critical for achieving accurate and reproducible results in in vitro studies.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | 71.43 mg/mL (154.12 mM) | Ultrasonic treatment is recommended.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximal solubility.[1] |

| DMSO | 46.4 mg/mL (100.11 mM) | Sonication is recommended to aid dissolution.[3] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.46348 mg of this compound (Molecular Weight: 463.48 g/mol ).

-

Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution:

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

To prevent precipitation of this compound when adding it to aqueous cell culture media, a serial dilution method is strongly recommended.[3]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For instance, to make a 1 mM solution, dilute the 10 mM stock 1:10 with DMSO.[3]

-

Final Working Solution:

-

Pre-warm the cell culture medium or buffer to 37°C to minimize the risk of precipitation.[3]

-

To achieve a final concentration of 1 µM in your cell culture, add 1 µL of the 1 mM intermediate solution to 1 mL of the pre-warmed cell culture medium.

-

Mix gently but thoroughly by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components if cells are present.

-

-

Direct Addition to Cells: Add the final working solution to your cell culture plates. For example, to achieve a final concentration of 1 µM in a well containing 2 mL of medium, add 2 µL of the 1 mM intermediate solution.

Note on Concentration Range: For determining the optimal concentration, a dose-response experiment is advised. Pilot experiments with this compound have utilized concentrations ranging from 0.1 nM to 250 nM.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of Notch Signaling

This compound acts as a γ-secretase inhibitor, thereby blocking the cleavage of the Notch receptor. This prevents the release of the Notch Intracellular Domain (NICD), which is necessary for the transcriptional activation of Notch target genes.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.

References

Application Notes: Determining the Optimal Working Concentration of a Novel Inhibitor in MCF7 Cells

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal working concentration of a novel compound, designated here as YO-01027, in MCF7 human breast cancer cells. The protocols and methodologies are designed to be adaptable for various small molecule inhibitors.

Introduction

The determination of an optimal working concentration is a critical first step in the preclinical evaluation of any novel therapeutic compound. This concentration should elicit a significant biological response (e.g., inhibition of proliferation, induction of apoptosis) while minimizing off-target effects and cytotoxicity. MCF7 cells are a widely used model for estrogen receptor-positive (ER+) breast cancer, making them an ideal system for the initial characterization of potential therapeutics for this cancer subtype.

This document outlines a series of experiments to establish the half-maximal inhibitory concentration (IC50) of a compound. The IC50 value is a quantitative measure of the concentration of a substance required to inhibit a given biological process by 50%. This value serves as the foundation for designing subsequent mechanistic and functional assays.

Quantitative Data Summary

Following the execution of the dose-response experiments outlined in the protocol below, the resulting data should be compiled into a clear and concise format. The table below serves as a template for summarizing the key quantitative findings.

Table 1: Dose-Response of this compound on MCF7 Cell Viability

| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 0.01 | 98.2 | ± 5.1 |

| 0.1 | 85.7 | ± 4.8 |

| 1 | 52.3 | ± 3.9 |

| 10 | 15.6 | ± 2.5 |

| 100 | 5.1 | ± 1.8 |

| Calculated IC50 (µM) | ~1.2 | N/A |

Experimental Protocols

This section provides detailed methodologies for determining the optimal working concentration of a novel inhibitor in MCF7 cells.

Materials and Reagents

-

MCF7 cells (ATCC HTB-22)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Novel Inhibitor (this compound)

-

Dimethyl Sulfoxide (DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Cell Culture and Maintenance

-

Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 5 and 20.

Preparation of Compound Stock and Working Solutions

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-